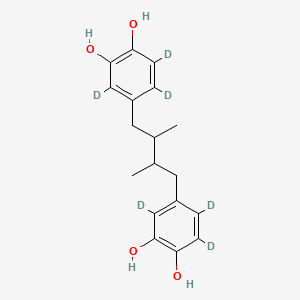
Nordihydro Guaiaretic Acid-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nordihydro Guaiaretic Acid-d6 is a deuterated form of Nordihydroguaiaretic Acid, a phenolic lignan primarily extracted from the creosote bush (Larrea tridentata). This compound is known for its potent antioxidant properties and has been used in traditional medicine for treating various ailments, including cancer, cardiovascular diseases, and neurological disorders .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nordihydro Guaiaretic Acid-d6 involves the incorporation of deuterium atoms into the molecular structure of Nordihydroguaiaretic Acid. This can be achieved through catalytic hydrogenation using deuterium gas or by using deuterated reagents in the synthesis process. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of Nordihydroguaiaretic Acid from the creosote bush, followed by deuteration using deuterium gas in the presence of a catalyst. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions: Nordihydro Guaiaretic Acid-d6 undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Electrophiles like acyl chlorides or alkyl halides are used in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Various substituted phenolic derivatives.
科学的研究の応用
Nordihydro Guaiaretic Acid-d6 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antioxidant mechanisms and redox reactions.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.
Medicine: Explored for its anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals and as an additive in cosmetic formulations.
作用機序
The mechanism of action of Nordihydro Guaiaretic Acid-d6 involves its potent antioxidant activity, which is attributed to its ability to scavenge reactive oxygen species and inhibit lipoxygenase enzymes. The compound activates signaling pathways that lead to the upregulation of antioxidant response elements, such as Nuclear Factor Erythroid 2-related Factor (NRF2). Additionally, the oxidation of catechols to quinones can result in the formation of reactive intermediates that interact with proteins and DNA, potentially leading to cytotoxic effects .
類似化合物との比較
Nordihydro Guaiaretic Acid-d6 is unique due to its deuterated structure, which enhances its stability and alters its metabolic profile compared to non-deuterated Nordihydroguaiaretic Acid. Similar compounds include:
Nordihydroguaiaretic Acid: The non-deuterated form with similar antioxidant properties.
Masoprocol: A synthetic analog with enhanced anti-inflammatory and anti-cancer activities.
Lignans: A class of phenolic compounds with similar antioxidant and therapeutic properties.
This compound stands out due to its enhanced stability and potential for use in long-term therapeutic applications.
特性
IUPAC Name |
3,4,6-trideuterio-5-[2,3-dimethyl-4-(2,3,6-trideuterio-4,5-dihydroxyphenyl)butyl]benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3/i3D,4D,5D,6D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZKYJDFEPMADG-LJYPPAMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC(C)C(C)CC2=C(C(=C(C(=C2[2H])[2H])O)O)[2H])[2H])O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Oxa-3-azatricyclo[5.2.1.03,8]deca-1(10),4,7-triene](/img/structure/B585143.png)
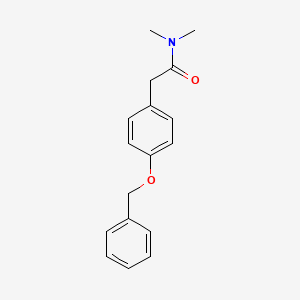
![Cyclopentanemethanethiol, 1-[(ethylthio)methyl]- (9CI)](/img/new.no-structure.jpg)
![(3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one](/img/structure/B585148.png)
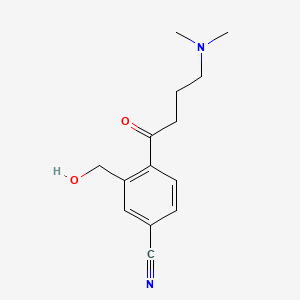
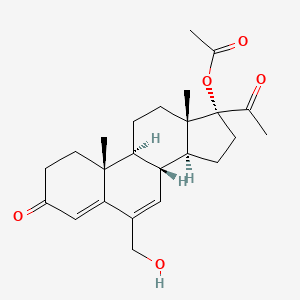
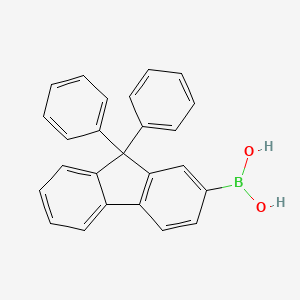
![2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride](/img/structure/B585159.png)
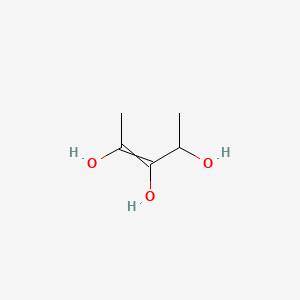
![2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B585163.png)
